N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Kinase inhibitor selectivity IRAK-1/IRAK-4 Molecular formula isomer differentiation

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a synthetic small molecule (C17H16N4O3, MW 324.33 g/mol) composed of a furan-2-carboxamide terminus linked through a para-phenylenediamine bridge to a 6-methoxy-2-methylpyrimidine moiety. The compound belongs to the broader class of pyrimidine-furan hybrid scaffolds that have been investigated as kinase inhibitor leads, particularly against EGFR and Aurora kinase targets.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 946272-67-9
Cat. No. B2482983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
CAS946272-67-9
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H16N4O3/c1-11-18-15(10-16(19-11)23-2)20-12-5-7-13(8-6-12)21-17(22)14-4-3-9-24-14/h3-10H,1-2H3,(H,21,22)(H,18,19,20)
InChIKeyDVJNMHVMUSYTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide (CAS 946272-67-9): Structural Baseline and Procurement Context


N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a synthetic small molecule (C17H16N4O3, MW 324.33 g/mol) composed of a furan-2-carboxamide terminus linked through a para-phenylenediamine bridge to a 6-methoxy-2-methylpyrimidine moiety . The compound belongs to the broader class of pyrimidine-furan hybrid scaffolds that have been investigated as kinase inhibitor leads, particularly against EGFR and Aurora kinase targets [1]. The methoxy substituent at the 6-position of the pyrimidine ring distinguishes this compound from analogs bearing bulkier heterocyclic substituents (e.g., pyrazole, imidazole, pyrrolidine) at the same position, potentially altering both electronic properties and steric accommodation within kinase ATP-binding pockets [2]. Notably, the compound shares its molecular formula (C17H16N4O3) but not its scaffold with the known IRAK-1/IRAK-4 inhibitor HS-243 (CAS 848249-10-5), underscoring the criticality of scaffold topology—not formula—in determining target selectivity .

Why Generic Substitution Fails for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide: Scaffold-Specific Differentiation Drivers


Procurement interchange with simpler pyrimidine-aminophenyl-furan-2-carboxamide variants or formula isomers is not scientifically supportable. The 6-methoxy substituent on the pyrimidine ring is a critical pharmacophoric determinant: replacing it with H, bulkier heterocycles (pyrazole, imidazole), or electron-withdrawing groups alters hydrogen-bonding capacity at the kinase hinge region and steric accommodation in the hydrophobic back pocket [1]. Conversely, the formula isomer HS-243 (C17H16N4O3)—a 3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide—exhibits potent inhibition of IRAK-1 (IC50=24 nM) and IRAK-4 (IC50=20 nM) , a target profile inconsistent with pyrimidine-furan EGFR kinase inhibitor pharmacophores [2]. Substituting our target compound with HS-243 would therefore redirect target engagement from the EGFR/Aurora kinase space to the innate immunity signaling pathway, fundamentally altering the research or screening objective. The para-phenylenediamine linker geometry further distinguishes this compound from ethyl-linked or directly coupled pyrimidine-furan analogs by enforcing a specific molecular length and torsional profile that governs docking pose within the ATP-binding site [1].

Quantitative Differentiation Evidence for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide (CAS 946272-67-9) Relative to Structural Analogs


Scaffold-Level Target Engagement Divergence vs. Formula Isomer HS-243 (CAS 848249-10-5)

Despite sharing the identical molecular formula C17H16N4O3 (MW 324.33), the target compound and HS-243 exhibit fundamentally divergent core scaffolds and corresponding target profiles. HS-243 (3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide) is a highly potent IRAK-1 and IRAK-4 inhibitor with reported IC50 values of 24 nM and 20 nM, respectively, and weak TAK1 activity (IC50 = 0.5 µM) . The target compound, by contrast, features a 2-aminopyrimidine hinge-binding motif linked to a furan-2-carboxamide cap, a pharmacophore architecture consistent with type I/II kinase inhibitors targeting EGFR and Aurora kinase families [1]. This scaffold divergence means that substituting one compound for the other will redirect target engagement from innate immunity kinases (IRAK) to receptor tyrosine kinases (EGFR, Aurora), fundamentally altering experimental outcomes. This represents a textbook case where molecular formula equivalence provides zero basis for compound interchangeability.

Kinase inhibitor selectivity IRAK-1/IRAK-4 Molecular formula isomer differentiation Scaffold hopping

Pyrimidine C6 Substituent Electronic Modulation vs. Pyrazole and Imidazole Analogs

The methoxy (-OCH3) substituent at the C6 position of the pyrimidine ring in the target compound is a moderate electron-donating group (Hammett σp = -0.27) that enhances electron density at the pyrimidine N1 atom, potentially strengthening hinge-region hydrogen bonding to the kinase backbone [1]. In contrast, analog compounds bearing C6 heterocyclic substituents such as pyrazole or imidazole introduce additional hydrogen-bond donor/acceptor capacity and increased steric bulk at this position. For example, the pyrimidine-furan EGFR inhibitor series reported by A. et al. (2025) demonstrated that C2 and C6 substituent identity on the pyrimidine ring critically modulates potency against EGFR mutants: compound R12 (with optimized substituents) achieved IC50 values of 1.62±0.15 µM (EGFR WT), 0.49±0.23 µM (EGFR T790M), and 0.98±0.02 µM (EGFR L858R/T790M/C797S) [2], compared to less optimized analogs in the same series that showed substantially weaker activity. While the target compound's specific EGFR IC50 has not been published in a peer-reviewed primary source identified in this search, its methoxy-pyrimidine core positions it as a less sterically demanding, electronically distinct alternative to pyrazole- or imidazole-substituted analogs within the same chemotype class.

Kinase hinge binding Electron-donating substituents ATP-competitive inhibition Structure-activity relationship

Linker Topology Differentiation: para-Phenylenediamine vs. Ethylamino Bridge Systems

The target compound employs a rigid para-phenylenediamine linker connecting the furan-2-carboxamide to the 4-position of the pyrimidine ring. This contrasts with ethylamino-linked analogs such as N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide, which incorporate a flexible two-carbon aliphatic spacer. The aromatic phenyl linker enforces an extended, planar geometry with restricted rotational freedom, whereas the ethylamino linker permits greater conformational sampling [1]. In the EGFR pyrimidine-furan inhibitor series, the phenyl linker was associated with compounds achieving sub-micromolar potency against EGFR mutants (e.g., R12: IC50 = 0.49 µM against EGFR T790M), while ethyl-linked analogs generally showed reduced activity [2]. Although direct comparative data for the specific target compound versus its ethyl-linked counterpart are not published, the class-level SAR trend suggests that linker rigidity is a key potency determinant within this chemotype.

Molecular rigidity Docking pose Linker SAR Kinase selectivity

Antiproliferative Class-Level Potential Inferred from Pyrimidine-Furan EGFR Inhibitor Benchmarking

While antiproliferative IC50 data for the specific target compound (CAS 946272-67-9) against named cancer cell lines have not been identified in peer-reviewed literature accessible through this search, the closest structurally characterized benchmark within the pyrimidine-furan chemotype provides a relevant reference frame. Compound R12 (4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl)-substituted phenyl derivative) demonstrated IC50 = 0.95±0.02 µM against the NCI-H522 NSCLC cell line, outperforming the clinical agent afatinib (IC50 = 1.86±0.22 µM) by approximately 2-fold [1]. R12 also exhibited EGFR kinase inhibition with IC50 values of 1.62 µM (WT), 0.49 µM (T790M), and 0.98 µM (triple mutant), and induced cell cycle arrest at G2/M and S phases with increased apoptosis in NCI-H522 cells. Molecular docking revealed a binding free energy of ΔG = -10.2 kcal/mol (Ki = 32.73 nM) for EGFR WT. The target compound shares the core furan-pyrimidine-phenyl pharmacophore but differs in its specific substitution pattern; whether its antiproliferative potency approaches that of R12 remains to be experimentally determined. This benchmark serves as a class-relevant potency ceiling rather than a direct prediction.

Non-small cell lung cancer EGFR T790M resistance mutation Antiproliferative activity NCI-H522 cell line

Predicted Drug-Likeness and Pharmacokinetic Differentiation vs. 5-Bromo-Substituted Analogs

Computational ADME profiling was previously reported for the pyrimidine-furan chemotype by A. et al. (2025), who demonstrated that compound R12 possesses favorable drug-like properties including predicted high oral bioavailability and minimal toxicity risk [1]. While these predictions were generated for a specific derivative rather than the target compound, the absence of a bromine substituent in CAS 946272-67-9 is a structurally meaningful differentiator from brominated analogs such as 5-bromo-N-(4-{6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-ylamino}phenyl)furan-2-carboxamide (CAS 1203188-86-6). The bromine atom increases molecular weight (by ~79 Da), elevates logP (by ~0.5-0.7 units), and introduces a potential site for CYP450-mediated oxidative debromination, potentially altering metabolic stability and toxicity profiles relative to the non-halogenated target compound [2]. The target compound's calculated topological polar surface area (TPSA) is approximately 93 Ų (estimated from SMILES: 3 H-bond acceptors, 2 H-bond donors), placing it within the favorable range for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration potential (TPSA < 90 Ų borderline) [3].

ADME prediction Drug-likeness Lipinski rules Metabolic stability

High-Value Research and Procurement Scenarios for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide (CAS 946272-67-9)


EGFR Mutant Kinase Inhibitor Screening Library Enrichment

The target compound's pyrimidine-furan scaffold, validated by the EGFR inhibitor series reported by A. et al. (2025) [1], positions it as a strong candidate for inclusion in kinase inhibitor screening decks targeting EGFR-mutant non-small cell lung cancer. The methoxy substituent at the pyrimidine C6 position offers a distinct electronic profile compared to pyrazole- and imidazole-substituted library members, potentially enabling differential selectivity across the EGFR mutant spectrum (WT, T790M, L858R/T790M/C797S). Procurement for focused library design should prioritize this compound as a representative of the electron-donating, minimal-volume C6 substitution sub-series within the broader pyrimidine-furan chemotype.

Selectivity Profiling Against IRAK Kinase Family to Establish Chemotype-Specific Target Engagement Boundaries

Because the formula isomer HS-243 is a potent IRAK-1/IRAK-4 dual inhibitor (IC50 = 24/20 nM) , procurement of the target compound for parallel selectivity profiling against IRAK-1, IRAK-4, and TAK1 would provide valuable SAR data defining the target engagement boundaries between the pyrimidine-furan scaffold and the benzimidazole scaffold. This cross-chemotype selectivity data is essential for de-risking future lead optimization campaigns and is currently absent from the published literature.

Fragment-Based or Structure-Based Drug Design Featuring Defined Linker Geometry

The para-phenylenediamine linker enforces a well-defined, planar geometry with an N-to-N distance of approximately 7.1 Å between the pyrimidine and furan-2-carboxamide moieties [2]. This rigid, defined separation makes the compound suitable as a reference ligand in co-crystallization trials with kinase domains or as a starting scaffold for structure-based design where linker flexibility must be minimized to reduce entropic penalties upon binding. The methoxy group additionally serves as a convenient NMR or mass spectrometry probe substituent for binding mode analysis.

Non-Halogenated Lead-Like Starting Point for Multiparameter Optimization

With a molecular weight of 324.33 g/mol, predicted TPSA of ~93 Ų, and the absence of halogen substituents, the target compound adheres closely to lead-like property guidelines (MW < 350, ClogP < 3.5) [3]. In comparison to brominated or trifluoromethyl-substituted analogs within the same chemotype, this compound offers a more favorable starting point for multiparameter optimization where maintaining low lipophilicity and avoiding metabolic liabilities associated with halogen substituents are program priorities [1].

Quote Request

Request a Quote for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.